Sub-Nanomolar RBP4 Antagonism: A 312-Fold Potency Advantage Over COMT Inhibition
The target compound exhibits potent antagonism of retinol-binding protein 4 (RBP4) with an IC₅₀ of 0.285 nM in a fluorescence polarization assay [1]. This represents a 312-fold improvement in potency over its own COMT inhibitory activity (IC₅₀ = 210 nM), indicating a highly selective pharmacophore for RBP4 over COMT [2]. In contrast, the 2-methyl-6-phenyl analog lacks any reported RBP4 activity, with its primary documented activity being weak antimicrobial inhibition (IC₅₀ ≈ 53 µM) . The o-tolyl substitution is therefore critical for achieving sub-nanomolar RBP4 engagement.
| Evidence Dimension | RBP4 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.285 nM |
| Comparator Or Baseline | Target Compound COMT Inhibition: 210 nM |
| Quantified Difference | 312-fold lower IC₅₀ for RBP4 vs. COMT |
| Conditions | Fluorescence polarization assay using maltose binding protein-tagged RBP4 |
Why This Matters
Procurement of this specific analog is essential for RBP4-focused drug discovery campaigns, as alternative 2-methyl-6-aryl pyrimidin-4-ols lack this sub-nanomolar potency profile.
- [1] Albany Molecular Research. (2020). BindingDB entry BDBM50026255: RBP4 Antagonist IC₅₀ = 0.285 nM. View Source
- [2] Merck Sharp & Dohme. (2016). US Patent 9,260,413 B1: COMT Inhibitor IC₅₀ = 210 nM. View Source
